Boc-PEG1-Boc
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Overview
Description
Boc-PEG1-Boc, also known as tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG1-Boc involves the protection of the amine group on the PEG molecule with a tert-butoxycarbonyl (Boc) group. The reaction typically uses di-tert-butyl dicarbonate (Boc2O) as the Boc source and a base such as triethylamine or dimethylamine to facilitate the reaction. The reaction conditions, including temperature, time, and solvent, are optimized based on experimental requirements.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. Purification methods such as solvent extraction, gel filtration, or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG1-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the PEG molecule to react with other functional groups.
Oxidation and Reduction: The PEG backbone can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields a free amine, which can then react with other molecules to form various derivatives .
Scientific Research Applications
Boc-PEG1-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and the development of targeted therapies.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
Boc-PEG1-Boc functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG1-OH: Another PEG-based PROTAC linker with a similar structure but different functional groups.
DBCO-PEG1-NH-Boc: A PEG linker with a DBCO group and a Boc-protected amine, used in copper-free click chemistry reactions.
Uniqueness
Boc-PEG1-Boc is unique due to its specific structure, which provides stability and flexibility in the synthesis of PROTACs. Its ability to undergo various chemical reactions and form stable linkages makes it a valuable tool in scientific research and industrial applications .
Biological Activity
Boc-PEG1-Boc, a polyethylene glycol (PEG) derivative, is primarily used as a linker in the synthesis of various bioconjugates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in chemical biology by facilitating the targeted degradation of specific proteins, thereby enhancing therapeutic efficacy and reducing off-target effects.
This compound functions as a flexible linker that connects two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This design enables the formation of a ternary complex that promotes the ubiquitination and subsequent proteasomal degradation of the target protein. The unique properties of PEG, such as solubility and biocompatibility, further enhance the stability and efficacy of the resulting PROTACs.
Research Findings
Recent studies have demonstrated the effectiveness of this compound in various applications:
- Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade oncogenic proteins, such as mutant BRAF (V600E), which is implicated in several cancers. These compounds have shown improved specificity and reduced drug resistance compared to traditional small molecule inhibitors .
- Cytotoxicity Studies : In vitro assays have revealed that this compound-based PROTACs exhibit significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents. For instance, studies involving cell viability assays demonstrated that these compounds can induce apoptosis in targeted cancer cells .
Case Studies
- BRAF Inhibition : A study conducted by the Sicheri group at the University of Toronto synthesized a series of PROTACs using this compound to connect E3 ligase ligands with BRAF inhibitors. The most effective compound demonstrated superior degradation efficiency in BRAF (V600E) cell lines compared to non-PROTAC controls, highlighting the importance of linker design in achieving desired biological outcomes .
- ALK Inhibition : Another investigation focused on developing covalent inhibitors for ALK using this compound as a linker. The study found that this linker significantly improved the anti-cancer activity of the compounds by enhancing their ability to overcome drug resistance mechanisms commonly observed in non-small cell lung cancer (NSCLC) treatments .
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁NO₃ |
Molecular Weight | 203.279 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 266.7 ± 15 °C |
Flash Point | 115.1 ± 20 °C |
Table 2: Summary of Biological Activity Studies
Properties
Molecular Formula |
C14H26O6 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
KARMFIRKTDHMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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